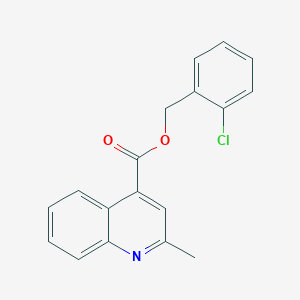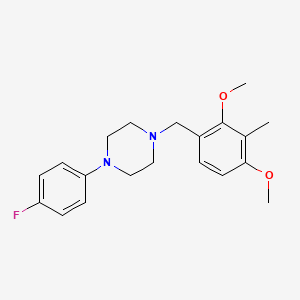
4-chloro-N-(2-cyclopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-cyclopropylphenyl)benzamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide is not fully understood. However, studies have suggested that 4-chloro-N-(2-cyclopropylphenyl)benzamide may exert its biological effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. For example, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to induce apoptosis by activating the caspase cascade. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its high purity, which makes it suitable for use in various biological assays. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit potent biological activity at relatively low concentrations. However, one limitation of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-(2-cyclopropylphenyl)benzamide. One area of interest is the development of 4-chloro-N-(2-cyclopropylphenyl)benzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide and its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the safety and toxicity of 4-chloro-N-(2-cyclopropylphenyl)benzamide in vivo.
合成法
The synthesis of 4-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction of 4-chloro-N-(2-cyclopropylphenyl)benzoyl chloride with ammonia in the presence of a catalyst. This method has been reported in the literature and has been shown to yield high purity 4-chloro-N-(2-cyclopropylphenyl)benzamide.
科学的研究の応用
4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
特性
IUPAC Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFRABMEZIHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)


![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)


![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)